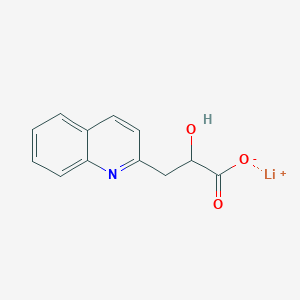
N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, with specific lattice parameters . These structural analyses are crucial for understanding the relationship between the molecular structure and the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution and reduction reactions. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide was optimized through reduction and nucleophilic substitution reactions using 2-nitropyridine as a raw material . These reactions are carefully chosen to introduce specific functional groups that are essential for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of methoxy and trifluoromethyl groups can affect the lipophilicity and electronic properties of the molecules, which in turn can influence their biological activity. The compounds synthesized in these studies exhibited significant inhibitory activity against various cancer cell lines, suggesting that their physical and chemical properties are conducive to antitumor activity .
Biological Activity
The biological activity of these compounds is evaluated through in vitro assays against cancer cell lines. The compounds synthesized in the studies demonstrated distinct inhibitory capacities against the proliferation of cancer cell lines such as A549 and BGC-823 . Additionally, some compounds showed remarkable anti-inflammatory activity and lower ulcerogenic potential compared to standard drugs, which was confirmed by histopathological investigation . These findings suggest that the synthesized compounds have potential therapeutic applications in cancer and inflammation treatment.
Mecanismo De Acción
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .
Mode of Action
The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells
Biochemical Pathways
It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.
Result of Action
It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with phenylacetylene to form 3-chloro-4-methoxyphenylphenylacetylene. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired product, N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "phenylacetylene", "sodium azide", "copper (I) iodide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with phenylacetylene in the presence of a palladium catalyst to form 3-chloro-4-methoxyphenylphenylacetylene.", "Step 2: To a solution of 3-chloro-4-methoxyphenylphenylacetylene in DMF, sodium azide and copper (I) iodide are added and the mixture is stirred at room temperature for several hours to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole.", "Step 3: To a solution of 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole in THF, ethyl chloroformate is added dropwise and the mixture is stirred at room temperature for several hours to form N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Step 4: The product is isolated by filtration and purified by recrystallization." ] } | |
Número CAS |
1787917-98-9 |
Fórmula molecular |
C16H13ClN4O2 |
Peso molecular |
328.76 |
Nombre IUPAC |
N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |
Clave InChI |
GPBRGXCJXPAWHM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
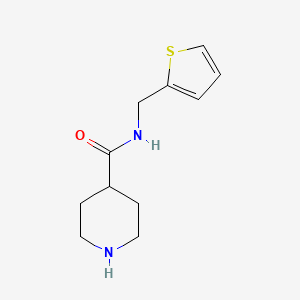
![1-[3-[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
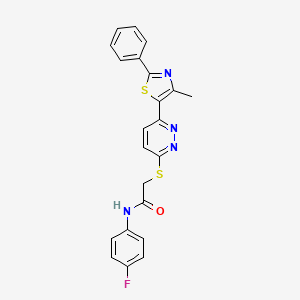

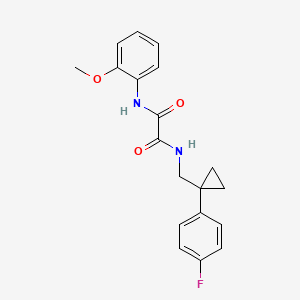
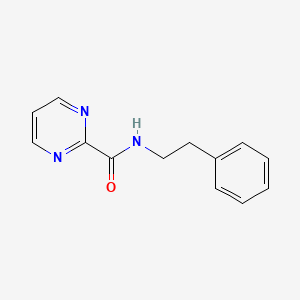
![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
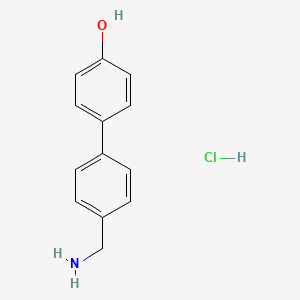
![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B3019380.png)
